molecular formula C16H13NO5 B2783789 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate CAS No. 879310-08-4

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate

Cat. No. B2783789
CAS RN: 879310-08-4
M. Wt: 299.282
InChI Key: BTOOYXKZBHKCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The isoxazole moiety is a privileged scaffold in drug discovery due to its prevalence in commercially available drugs . Researchers explore novel synthetic routes to create isoxazoles without relying on expensive metal catalysts. The compound you’ve mentioned could serve as a starting point for designing new drugs. Its structural features may allow for interactions with biological targets, making it a potential lead compound.

Antifungal Agents

Researchers have synthesized various isoxazole derivatives and tested their antifungal activities. For instance, 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles exhibited promising antifungal properties against Botrytis cinerea and Rhizoctonia cerealis . Investigating the antifungal potential of your compound could be worthwhile.

Future Directions

The future directions for research on “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and therapeutic applications could be investigated, given the known activities of related compounds .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-16(11-20-13-5-2-1-3-6-13)21-10-12-9-15(22-17-12)14-7-4-8-19-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOYXKZBHKCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate

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